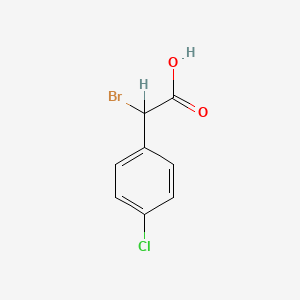

2-bromo-2-(4-chlorophenyl)acetic Acid

Description

The exact mass of the compound alpha-Bromo-4-chlorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOAAWLOOHBFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440812 | |

| Record name | alpha-Bromo-4-chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-73-5 | |

| Record name | alpha-Bromo-4-chlorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha-Bromo-4-chlorophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-2-(4-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-bromo-2-(4-chlorophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The document details its physical and chemical characteristics, synthesis and reactivity, and its role as a versatile building block in organic chemistry. Experimental protocols for its synthesis and purification are provided, alongside an analysis of its expected spectroscopic features. Furthermore, this guide explores the compound's relevance in drug development, illustrated through a representative synthetic workflow and a generalized signaling pathway relevant to the therapeutic areas of its derivatives.

Introduction

This compound is a halogenated derivative of phenylacetic acid.[1] Its structure, featuring a bromine atom on the alpha-carbon and a chlorine atom on the phenyl ring, confers a high degree of reactivity, making it a valuable intermediate in organic synthesis.[1] The presence of the α-bromo group makes the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups.[1] This reactivity is fundamental to its application in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to distinguish between the 4-chloro and 2-chloro isomers, as their properties can differ. The data presented here pertains to the 4-chloro isomer unless otherwise specified.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| CAS Number | 3381-73-5 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 129-131 °C | |

| Boiling Point | 347 °C at 760 mmHg | |

| Solubility | Soluble in chloroform and methanol.[1] | [1] |

| pKa (Predicted) | 2.24 ± 0.10 | [1] |

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of 4-chlorophenylacetic acid.[1] Another reported method involves the reaction of 4-chlorobenzaldehyde with bromoform.[1]

Experimental Protocol: Hell-Volhard-Zelinsky (HVZ) Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hell-Volhard-Zelinsky reaction.[4][5][6]

Materials:

-

4-chlorophenylacetic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Thionyl chloride (optional, for acyl chloride formation)

-

Anhydrous diethyl ether or dichloromethane

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-chlorophenylacetic acid and a catalytic amount of red phosphorus is prepared.

-

Bromine is added dropwise to the stirred mixture. The reaction is typically initiated by gentle heating.

-

The reaction mixture is refluxed until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, the crude product, an acyl bromide, is carefully hydrolyzed by the slow addition of water.

-

The product is then extracted with a suitable organic solvent like diethyl ether or dichloromethane.

-

The organic layer is washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid and inorganic byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.[7]

Reactivity

The key to the synthetic utility of this compound lies in the reactivity of the α-bromo group, which is a good leaving group.[1] This allows for a variety of nucleophilic substitution reactions to introduce different functionalities at the alpha-position.

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general framework for a nucleophilic substitution reaction using this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, thiol, or cyanide)

-

A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, or ethanol)

-

A base (if required to deprotonate the nucleophile, e.g., triethylamine or potassium carbonate)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add the nucleophile to the solution. If necessary, add a base to facilitate the reaction.

-

The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or other analytical methods.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can then be purified by chromatography or recrystallization.

Spectroscopic Analysis

¹H NMR:

-

Aromatic protons: A set of signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the chlorophenyl ring. The substitution pattern will lead to a characteristic splitting pattern (likely two doublets).

-

Alpha-proton: A singlet or a doublet (if coupled to a nearby proton, which is not the case here) in the region of 5.0-6.0 ppm for the proton attached to the carbon bearing the bromine atom.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR:

-

Carbonyl carbon: A signal in the downfield region of the spectrum, typically around 170-180 ppm.

-

Aromatic carbons: Several signals in the aromatic region (120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.

-

Alpha-carbon: A signal for the carbon attached to the bromine atom, typically in the range of 40-60 ppm.

FTIR:

-

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-Br stretch: An absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

C-Cl stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals in their characteristic regions.

Mass Spectrometry:

-

Molecular Ion Peak (M+): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (249.49 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed.

-

Isotopic Pattern: The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic cluster for the molecular ion and any fragments containing these halogens. The M, M+2, and M+4 peaks will be prominent.[8]

-

Fragmentation: Common fragmentation pathways would include the loss of Br (M-79/81), COOH (M-45), and the chlorophenyl group.

Applications in Drug Development

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients.[1] Its utility is particularly notable in the production of anti-inflammatory drugs and antithrombotic agents like Clopidogrel.[1][9][10] The general workflow involves the substitution of the alpha-bromo group to build the core structure of the target molecule.

Caption: Synthetic workflow for a pharmaceutical intermediate.

The derivatives of this compound have shown biological activities such as anti-inflammatory and antidiabetic effects.[1][11] For instance, compounds with a similar core structure have been investigated as inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Caption: Generalized anti-inflammatory signaling pathway.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and the high reactivity of its α-bromo group make it a versatile tool for organic synthesis. This guide has provided a comprehensive overview of its chemical properties, including detailed, albeit representative, experimental protocols and an analysis of its expected spectroscopic characteristics. The diagrams provided illustrate its central role in synthetic workflows and its relevance to biological signaling pathways, underscoring its importance in the development of new therapeutic agents. Researchers and drug development professionals can leverage the information presented herein to facilitate their work with this important compound.

References

- 1. This compound | 3381-73-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 5. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 10. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-bromo-2-(4-chlorophenyl)acetic acid (CAS 3387-73-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-2-(4-chlorophenyl)acetic acid (CAS Number: 3381-73-5), a versatile halogenated aromatic carboxylic acid. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its significant role as a building block in the synthesis of pharmaceuticals and agrochemicals. Particular emphasis is placed on its function as a key intermediate. Furthermore, the guide delves into the potential biological activities of its derivatives, including their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and their application as herbicides. Detailed experimental protocols, data tables, and pathway diagrams are provided to support researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure features a bromine atom and a 4-chlorophenyl group attached to the alpha-carbon of an acetic acid backbone. This specific arrangement, particularly the reactive α-bromo carbonyl group, renders the alpha-carbon highly electrophilic and susceptible to nucleophilic substitution, making it a valuable synthetic intermediate.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3381-73-5 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 95-99 °C | |

| Boiling Point | 347 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in DMSO, methanol, and ethyl acetate; slightly soluble in water. | [4] |

| InChI Key | KKOAAWLOOHBFQP-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: Spectroscopic Data for Related Compounds

| Compound | ¹H NMR Data | ¹³C NMR Data | Reference |

| 2-bromo-N-(p-chlorophenyl) acetamide | CH₂ signal at 4.014 ppm | CH₂ signal at 29.320 ppm | [5] |

| Methyl 2-bromo-2-(2-chlorophenyl)acetate | - | - |

Note: Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized this compound.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid.

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure based on the established HVZ reaction mechanism.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-chlorophenylacetic acid and a catalytic amount of red phosphorus.

-

Bromination: Slowly add bromine to the reaction mixture through the dropping funnel. The reaction is typically initiated by gentle heating.

-

Reaction Monitoring: The reaction is refluxed until the color of bromine disappears, indicating the completion of the reaction.

-

Work-up: After cooling, the reaction mixture is carefully quenched with water. The product, this compound, is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization.

Applications in Organic Synthesis

The high reactivity of the α-bromo group makes this compound a valuable precursor for a variety of organic transformations, particularly in the synthesis of pharmaceuticals and agrochemicals.

Intermediate in the Synthesis of Clopidogrel

This compound is a key precursor to methyl 2-bromo-2-(4-chlorophenyl)acetate, an essential intermediate in the industrial synthesis of the antiplatelet drug, Clopidogrel.

Experimental Protocol: Synthesis of Methyl 2-bromo-2-(4-chlorophenyl)acetate

-

Esterification: Dissolve this compound in methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Reflux the mixture for several hours.

-

Work-up and Purification: After completion, the excess methanol is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous bicarbonate solution and then with water. The organic layer is dried, and the solvent is evaporated to yield the methyl ester.

Biological and Pharmacological Significance of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in various biological applications.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Derivatives of (4-chlorophenyl)acetic acid have been investigated as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. Agonists of PPARs are used in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

Herbicidal Activity

Phenoxyacetic acid derivatives are a well-established class of herbicides. These compounds act as synthetic auxins, a class of plant growth hormones.[1] By mimicking natural auxins, they disrupt normal plant growth processes in susceptible broadleaf plants, leading to uncontrolled growth and eventual death.

Conclusion

This compound is a pivotal chemical intermediate with significant utility in the synthesis of a wide range of commercially important molecules. Its value lies in the strategic placement of reactive functional groups that allow for facile chemical modifications. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its potential in creating novel and effective products. This guide provides a foundational resource to support these endeavors.

References

An In-depth Technical Guide to 2-bromo-2-(4-chlorophenyl)acetic acid: Molecular Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-2-(4-chlorophenyl)acetic acid is a halogenated derivative of phenylacetic acid that serves as a crucial and versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive α-bromo carboxylic acid moiety and a 4-chlorophenyl group, makes it a valuable building block for a diverse range of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significant role as a precursor in the synthesis of pharmaceuticals and other bioactive compounds. While detailed experimental data for this specific molecule is not extensively available in public literature, this document compiles known information and provides theoretical insights based on established chemical principles and data from analogous compounds.

Molecular Structure and Chemical Identity

This compound possesses a stereocenter at the α-carbon, meaning it can exist as a racemic mixture of two enantiomers. The presence of the electron-withdrawing chlorine and bromine atoms significantly influences the electronic properties and reactivity of the molecule.

Below is a 2D representation of the molecular structure of this compound.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized in the table below. Spectroscopic data is not widely available for this specific compound, so expected characteristics are inferred from its structural features and data for similar compounds.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 3381-73-5 | [1][2] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 95-99 °C |

Table 1: Physicochemical Properties of this compound

Spectroscopic Characteristics (Predicted)

-

¹H NMR: The proton on the α-carbon is expected to appear as a singlet in the region of 5.0-5.5 ppm, shifted downfield due to the adjacent bromine, chlorine, and carboxylic acid groups. The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets in the aromatic region (7.0-7.5 ppm) due to their symmetric substitution pattern. The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carboxylic acid carbon (~170-175 ppm), the α-carbon (~40-50 ppm), and the aromatic carbons. The carbon attached to the chlorine atom would be in the 130-140 ppm range, and the other aromatic carbons would appear between 120-135 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), C-Cl and C-Br stretches in the fingerprint region, and C-H and C=C stretches from the aromatic ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[3][4][5]

Synthesis and Reactivity

Synthetic Approaches

The primary route for the synthesis of this compound is the alpha-bromination of 4-chlorophenylacetic acid.[2] A common and effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction.

Proposed Experimental Protocol (Hell-Volhard-Zelinsky Reaction):

-

Reactants: 4-chlorophenylacetic acid, bromine (Br₂), and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

-

Procedure:

-

4-chlorophenylacetic acid is treated with a catalytic amount of PBr₃, which converts the carboxylic acid to an acyl bromide.

-

The acyl bromide tautomerizes to an enol form.

-

The enol then reacts with Br₂ at the α-position.

-

The resulting α-bromo acyl bromide is subsequently hydrolyzed, for instance, by the addition of water, to yield the final product, this compound.

-

-

Work-up and Purification: The reaction mixture is typically worked up by quenching with water, followed by extraction with an organic solvent. The product can then be purified by recrystallization.

It is important to note that this is a generalized protocol, and optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.

The following diagram illustrates a simplified workflow for the synthesis of this compound via the HVZ reaction.

References

- 1. alpha-Bromo-4-chlorophenylacetic acid | C8H6BrClO2 | CID 10490868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3381-73-5 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-2-(4-chlorophenyl)acetic acid

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-2-(4-chlorophenyl)acetic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a halogenated derivative of phenylacetic acid. Its chemical structure, featuring a bromine atom at the alpha-carbon and a chlorine atom on the phenyl ring, makes it a highly reactive and versatile building block in organic synthesis.[1][2] The presence of the alpha-bromo group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.[1] This compound is notably used as a precursor in the synthesis of the antiplatelet agent Clopidogrel.[1] Derivatives of (4-chlorophenyl)acetic acid have also been investigated for their potential as anti-inflammatory, antidiabetic, and antihyperlipidemic agents.[1]

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the Hell-Volhard-Zelinsky reaction of 4-chlorophenylacetic acid and the reaction of 4-chlorobenzaldehyde with bromoform.

Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids.[3][4][5] The reaction involves the treatment of the carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[5]

Reaction Scheme:

4-chlorophenylacetic acid --(PBr₃, Br₂)--> this compound

Experimental Protocol:

-

Materials: 4-chlorophenylacetic acid, red phosphorus, bromine, carbon tetrachloride (or other suitable solvent), diethyl ether, and hydrochloric acid.

-

Procedure:

-

To a solution of 4-chlorophenylacetic acid in a dry, inert solvent such as carbon tetrachloride, add a catalytic amount of red phosphorus.

-

Slowly add bromine to the reaction mixture at room temperature. The reaction is typically exothermic, and the temperature should be controlled.

-

After the addition of bromine is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system.

-

An alternative approach to the HVZ reaction involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Synthesis from 4-chlorobenzaldehyde and Bromoform

This method provides an alternative route to this compound, starting from the corresponding aldehyde. The reaction proceeds via the haloform reaction. A detailed procedure for a similar compound, α-bromo(2-chloro)phenylacetic acid, is described in a patent and can be adapted for the 4-chloro isomer.[6]

Reaction Scheme:

4-chlorobenzaldehyde + CHBr₃ --(KOH)--> this compound

Experimental Protocol:

-

Materials: 4-chlorobenzaldehyde, bromoform (tribromomethane), potassium hydroxide (KOH), dioxane (or other suitable solvent), water, toluene, and concentrated hydrochloric acid.

-

Procedure:

-

Prepare a vigorously stirred mixture of crushed ice, potassium hydroxide, and dioxane in a reaction vessel, maintaining the temperature at approximately 0°C.

-

Prepare a solution of 4-chlorobenzaldehyde and bromoform in dioxane.

-

Slowly add the aldehyde/bromoform solution to the cold KOH mixture.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature (0-5°C) for several hours (e.g., 18 hours).

-

After the reaction period, add water and wash the aqueous mixture with a cold, non-polar organic solvent like isopropyl ether to remove any unreacted starting materials.

-

Carefully acidify the aqueous phase with concentrated hydrochloric acid.

-

Extract the product from the acidified aqueous phase with a solvent such as toluene.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate) and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from toluene.[6]

-

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO₂ | [7] |

| Molecular Weight | 249.49 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 95-99 °C | |

| Solubility | Soluble in DMSO, methanol, and ethyl acetate; slightly soluble in water. | [9] |

| CAS Number | 3381-73-5 | [7] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the alpha-proton (α-H) in the region of 5.0-5.5 ppm. The aromatic protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (typically 7.2-7.6 ppm) due to the para-substitution pattern. The carboxylic acid proton will give a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the alpha-carbon (α-C) bonded to the bromine atom in the range of 40-50 ppm. The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons will have characteristic chemical shifts, with the carbon attached to the chlorine atom showing a higher chemical shift compared to the other aromatic carbons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 700 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected to be observed. Due to the presence of bromine and chlorine isotopes, the molecular ion region will show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[10]

Workflow and Logical Relationships

The synthesis of this compound can be visualized as a workflow with two main pathways, each starting from a different commercially available precursor.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has detailed the primary synthetic routes and characterization methods for this compound. The Hell-Volhard-Zelinsky reaction of 4-chlorophenylacetic acid and the reaction of 4-chlorobenzaldehyde with bromoform are both viable methods for its preparation. The provided experimental protocols and characterization data serve as a valuable resource for researchers and scientists working with this important synthetic intermediate. The versatility of this compound as a building block ensures its continued importance in the development of new pharmaceuticals and other biologically active molecules.

References

- 1. This compound | 3381-73-5 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 7. alpha-Bromo-4-chlorophenylacetic acid | C8H6BrClO2 | CID 10490868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Synthetic Profile of 2-bromo-2-(4-chlorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and biological information on 2-bromo-2-(4-chlorophenyl)acetic acid (CAS No. 3381-73-5), a versatile synthetic intermediate. Due to the limited availability of direct experimental spectroscopic data for this compound in public databases, this document also presents data for structurally related compounds to serve as a reference for researchers. A general synthetic protocol, derived from methods for similar compounds, is also detailed. This guide is intended to support professionals in organic synthesis, medicinal chemistry, and drug development in their research involving this and related halogenated phenylacetic acids.

Introduction

This compound is a halogenated derivative of phenylacetic acid. The presence of a chlorine atom on the phenyl ring and a bromine atom at the alpha-carbon position makes it a highly reactive and versatile building block in organic synthesis[1]. Its structural features are leveraged in the synthesis of various pharmaceuticals and bioactive molecules, including anti-inflammatory agents[1]. The alpha-bromo group acts as a good leaving group, facilitating nucleophilic substitution reactions for the construction of more complex molecular architectures[1].

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 3381-73-5 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | N/A |

| Molecular Weight | 249.49 g/mol | [1] |

| InChI Key | KKOAAWLOOHBFQP-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic Data of Related Compounds

The following tables summarize the spectroscopic data for methyl 2-bromo-2-(4-chlorophenyl)acetate and the isomeric compound 2-bromo-4-chlorophenylacetic acid.

Table 1: Spectroscopic Data for Methyl 2-bromo-2-(4-chlorophenyl)acetate

| Technique | Data |

| ¹H NMR | No experimental data found. |

| ¹³C NMR | No experimental data found. |

| Mass Spectrometry | Molecular Weight: 263.51 g/mol [2] |

| IR Spectroscopy | No experimental data found. |

Table 2: Spectroscopic Data for 2-bromo-1-(4-chlorophenyl)ethanone

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 |

Note: The data for 2-bromo-1-(4-chlorophenyl)ethanone is provided as a reference for the expected chemical shifts of the aromatic protons and carbons in a similar chemical environment.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general method can be inferred from the synthesis of similar α-brominated phenylacetic acids, which typically involves the Hell-Volhard-Zelinsky reaction.

General Synthesis of α-Bromophenylacetic Acids

The synthesis of α-bromophenylacetic acids can generally be achieved by the bromination of the corresponding phenylacetic acid at the alpha position.

Reaction:

4-chlorophenylacetic acid + Br₂ (with PBr₃ catalyst) → this compound

Materials:

-

4-chlorophenylacetic acid

-

Red phosphorus (or PBr₃)

-

Bromine (Br₂)

-

Thionyl chloride (SOCl₂) (optional, for conversion to acid chloride)

-

Anhydrous solvent (e.g., CCl₄)

-

Water

Procedure:

-

To a solution of 4-chlorophenylacetic acid in an anhydrous solvent, a catalytic amount of red phosphorus or phosphorus tribromide is added.

-

Bromine is then added dropwise to the reaction mixture at room temperature or with gentle heating.

-

The reaction is monitored for the disappearance of the starting material.

-

After the reaction is complete, the mixture is cooled and any excess bromine is removed.

-

The crude product is then hydrolyzed by the careful addition of water.

-

The resulting this compound can be extracted with an organic solvent and purified by recrystallization.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the reactive α-bromo-carbonyl group, which allows for the introduction of diverse functionalities.

Synthesis of Pharmaceutical Intermediates

This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, such as anti-inflammatory drugs. The halogenated phenylacetic acid scaffold is a common motif in medicinal chemistry.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the development of pharmaceutical compounds. While direct experimental spectroscopic data is sparse in the public domain, this guide provides essential information on its properties and a general synthetic approach. The data on related compounds can aid researchers in the identification and characterization of this molecule. Further research to fully characterize this compound and publish the data would be beneficial to the scientific community.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-bromo-2-(4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-2-(4-chlorophenyl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document details predicted spectral data, outlines a general experimental protocol for acquiring such data, and presents visual representations of the molecular structure and analytical workflow.

Predicted NMR Data

Due to the limited availability of experimentally derived and assigned NMR data for this compound in publicly accessible literature, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions were generated using reputable online NMR prediction tools and are cross-referenced with typical chemical shift ranges for analogous functional groups and substituted aromatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H-2', H-6' | 7.45 | Doublet (d) | 2H |

| H-3', H-5' | 7.38 | Doublet (d) | 2H |

| CH-Br | 5.25 | Singlet (s) | 1H |

| COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C=O | 171.5 |

| C-1' | 136.0 |

| C-4' | 135.0 |

| C-2', C-6' | 129.5 |

| C-3', C-5' | 129.0 |

| C-Br | 45.0 |

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the assignment of NMR signals.

In-Depth Technical Guide: Crystal Structure Analysis of 2-bromo-2-(4-chlorophenyl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific databases and publicly available literature, a complete single-crystal X-ray diffraction analysis for 2-bromo-2-(4-chlorophenyl)acetic acid, including detailed crystallographic data tables and specific experimental protocols, could not be located. The information presented herein is based on established principles of organic chemistry, general methodologies in chemical synthesis and crystallography, and data available for structurally related compounds.

Introduction

This compound is a halogenated derivative of phenylacetic acid. The presence of both a bromine and a chlorine atom, along with a carboxylic acid functional group, makes it a valuable intermediate in organic synthesis.[1] Halogenated phenylacetic acids are known for their altered electronic properties, reactivity, and biological activity compared to their non-halogenated parent compounds. This positions them as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

This technical guide provides a theoretical framework for the crystal structure analysis of this compound, including probable synthesis and crystallization methods, and the expected experimental protocol for its structural determination via single-crystal X-ray diffraction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrClO₂ | [2] |

| Molecular Weight | 249.49 g/mol | [1][2] |

| CAS Number | 3381-73-5 | [1][2] |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound typically proceeds via the bromination of 2-(4-chlorophenyl)acetic acid. A common and effective method is the Hell-Volhard-Zelinsky reaction.

Reaction Scheme:

Detailed Protocol:

-

Starting Material: 2-(4-chlorophenyl)acetic acid is the precursor.

-

Reagents: Red phosphorus (or a catalytic amount of PBr₃) and bromine are the key reagents.

-

Procedure:

-

To a solution of 2-(4-chlorophenyl)acetic acid in a suitable solvent (e.g., carbon tetrachloride), a catalytic amount of red phosphorus is added.

-

Bromine is then added dropwise to the reaction mixture at room temperature. The mixture is gently warmed to initiate the reaction, which is characterized by the evolution of hydrogen bromide gas.

-

The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the excess bromine is quenched, for example, by the addition of a small amount of water or sodium thiosulfate solution.

-

The product is then extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield crystalline this compound.

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction studies.

Protocol:

-

Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions that promote slow crystallization.

-

Method: Slow evaporation is a commonly used technique. A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a non-polar solvent like hexane) at a slightly elevated temperature.

-

Crystal Growth: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed at room temperature. The slow evaporation of the solvent will lead to the formation of single crystals over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The following outlines the general workflow for the determination of the crystal structure.

Workflow Diagram:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer. X-ray diffraction data are collected, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 293 K or 100 K). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide initial atomic positions. The structural model is then refined by least-squares methods to achieve the best fit between the observed and calculated structure factors.

Expected Crystallographic Data

While the specific crystal structure of this compound is not publicly available, we can anticipate the type of data that would be obtained from a successful analysis. For structurally similar compounds, a monoclinic crystal system is common. The following tables represent the expected format of the crystallographic data.

Table 2: Crystal Data and Structure Refinement Details (Hypothetical)

| Parameter | Value |

| Empirical formula | C₈H₆BrClO₂ |

| Formula weight | 249.49 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = [value] Å, α = 90°b = [value] Å, β = [value]°c = [value] Å, γ = 90° |

| Volume | [value] ų |

| Z | 4 |

| Density (calculated) | [value] Mg/m³ |

| Absorption coefficient | [value] mm⁻¹ |

| F(000) | [value] |

| Crystal size | [value] x [value] x [value] mm³ |

| Theta range for data collection | [value] to [value]° |

| Index ranges | [h, k, l ranges] |

| Reflections collected | [value] |

| Independent reflections | [value] [R(int) = [value]] |

| Completeness to theta | [value]% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | [value] / [value] / [value] |

| Goodness-of-fit on F² | [value] |

| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |

| R indices (all data) | R1 = [value], wR2 = [value] |

| Largest diff. peak and hole | [value] and [value] e.Å⁻³ |

Table 3: Selected Bond Lengths (Hypothetical)

| Bond | Length (Å) |

| Br(1)-C(7) | [value] |

| Cl(1)-C(4) | [value] |

| O(1)-C(8) | [value] |

| O(2)-C(8) | [value] |

| C(1)-C(2) | [value] |

| C(7)-C(8) | [value] |

| C(1)-C(7) | [value] |

Table 4: Selected Bond Angles (Hypothetical)

| Atoms | Angle (°) |

| C(1)-C(7)-Br(1) | [value] |

| C(8)-C(7)-Br(1) | [value] |

| O(1)-C(8)-O(2) | [value] |

| O(1)-C(8)-C(7) | [value] |

| O(2)-C(8)-C(7) | [value] |

| C(2)-C(1)-C(7) | [value] |

Logical Relationships in Structure Determination

The process of determining a crystal structure from diffraction data involves a series of logical steps and relationships between different concepts.

Caption: Relationship between experimental data and the final atomic model.

This diagram illustrates that the experimentally measured diffraction intensities are used to calculate the structure factor amplitudes. The "phase problem" is a central challenge that must be overcome to perform a Fourier transform, which converts the reciprocal space data (structure factors) into a real-space electron density map. An atomic model is then built into this map and refined.

Conclusion

While a definitive crystal structure for this compound is not currently in the public domain, this guide outlines the established methodologies for its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction. The provided protocols and expected data formats serve as a comprehensive resource for researchers undertaking the characterization of this and similar compounds. The elucidation of its precise three-dimensional structure would be a valuable contribution to the fields of synthetic chemistry and materials science, providing insights into its reactivity and potential for the development of new molecules with desired properties.

References

Theoretical Insights into 2-bromo-2-(4-chlorophenyl)acetic acid: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-2-(4-chlorophenyl)acetic acid is a versatile synthetic intermediate, playing a crucial role in the synthesis of various organic compounds.[1] Its structure, featuring a stereocenter and two different halogen substituents on the phenylacetic acid backbone, makes it a valuable building block for creating complex molecular architectures, including active pharmaceutical ingredients. Understanding the molecule's three-dimensional geometry, vibrational modes, and electronic characteristics is paramount for predicting its reactivity, stability, and potential biological activity.

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the properties of molecular systems with a high degree of accuracy.[1] DFT calculations allow for the determination of optimized molecular structures, vibrational frequencies (FT-IR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This in-depth theoretical analysis provides insights that are complementary to experimental data and can guide further synthetic efforts and drug design endeavors.

This whitepaper details the standard methodologies for a comprehensive DFT study of this compound and presents the expected outcomes in a structured format for easy interpretation and comparison.

Experimental Protocols: Computational Methodology

The theoretical calculations outlined herein are based on standard and widely accepted DFT methods for organic molecules.

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Method: The DFT calculations would be carried out using a hybrid functional, with Becke's three-parameter Lee-Yang-Parr (B3LYP) functional being a common and reliable choice for such systems.

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally employed to provide a good balance between computational cost and accuracy for molecules containing second-row elements and beyond.

Geometry Optimization: The molecular geometry of this compound would be fully optimized in the gas phase without any symmetry constraints. The convergence criteria would be set to the default values of the chosen software. The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Vibrational Frequencies: The harmonic vibrational frequencies would be calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Electronic Properties: The energies of the HOMO and LUMO, as well as Mulliken atomic charges, would be determined from the optimized molecular structure.

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound. The values presented are illustrative and based on data for structurally related molecules.

Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Bond Angles) for this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C-Br | 1.950 | C-C-Br | 111.0 |

| C=O | 1.210 | O=C-O | 125.0 |

| C-O | 1.350 | C-C=O | 123.0 |

| C-C (phenyl) | 1.390 - 1.400 | C-C-C (phenyl) | 119.0 - 121.0 |

| C-H (phenyl) | 1.080 - 1.090 | ||

| Cα-C(phenyl) | 1.510 | ||

| Cα-C(OOH) | 1.520 |

Note: These are representative values. Actual calculated values may vary.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to aid in the assignment of spectral bands.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | O-H stretch (carboxylic acid) |

| ~3050 | C-H stretch (aromatic) |

| ~1720 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1300 | C-O stretch, O-H bend |

| ~1100 | C-Cl stretch |

| ~650 | C-Br stretch |

Note: These are approximate values and are typically scaled for comparison with experimental data.

Electronic Properties

The HOMO and LUMO energies are crucial for understanding the molecule's electronic behavior and reactivity. The energy gap between them indicates the molecule's kinetic stability.

Table 3: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap | 5.30 |

Note: These values are illustrative and can be influenced by the computational method and basis set.

Mandatory Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the molecule and the theoretical workflow.

Caption: Molecular graph of this compound.

Caption: A generalized workflow for DFT calculations.

Caption: Illustrative HOMO-LUMO energy level diagram.

Conclusion

This technical guide has outlined the theoretical framework for the computational study of this compound using Density Functional Theory. While specific published data for this molecule is scarce, the methodologies and expected results presented here provide a comprehensive roadmap for researchers. A thorough DFT analysis as described would yield valuable data on the molecule's geometry, vibrational spectra, and electronic properties. These theoretical insights are instrumental in understanding the reactivity and potential applications of this important synthetic intermediate, thereby facilitating the rational design of novel molecules in the fields of medicinal chemistry and materials science.

References

In-Depth Technical Guide: Reaction Mechanism of 2-Bromo-2-(4-chlorophenyl)acetic Acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms of 2-bromo-2-(4-chlorophenyl)acetic acid with various nucleophiles. The high reactivity of the α-bromo position makes this compound a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details the underlying principles of its nucleophilic substitution reactions, explores the factors influencing the reaction pathway, and presents available experimental data and protocols.

Introduction

This compound is a halogenated derivative of phenylacetic acid of significant interest in synthetic organic chemistry.[1] Its structure, featuring a bromine atom at the alpha-carbon, renders this position highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity is pivotal in its role as a key building block for more complex molecules, most notably in the synthesis of the antiplatelet agent clopidogrel.[1] Understanding the reaction mechanism of this compound with various nucleophiles is crucial for optimizing existing synthetic routes and developing new molecular entities.

This guide will delve into the mechanistic dichotomy of S(_N)1 and S(_N)2 pathways that govern the reactions of this compound, supported by experimental findings and theoretical considerations.

General Reaction Mechanism: S(_N)1 vs. S(_N)2 Pathways

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution, where the bromide ion is replaced by the incoming nucleophile. The reaction can follow two primary pathways: a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism.[2][3] The prevailing mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.

S(_N)1 Mechanism

The S(_N)1 reaction is a two-step process.[4][5] The first and rate-determining step involves the spontaneous dissociation of the leaving group (Br(^-)) to form a carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile in the second step.

The alpha-carbon in this compound is secondary and benzylic, which can stabilize the resulting carbocation through resonance with the phenyl ring. This stabilization makes the S(_N)1 pathway plausible. Polar protic solvents, which can solvate both the carbocation and the leaving group, further favor the S(_N)1 mechanism.

S(_N)2 Mechanism

The S(N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This mechanism leads to an inversion of stereochemistry at the reaction center.

Strong, unhindered nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway. While the substrate is a secondary halide, which can undergo both S(_N)1 and S(_N)2 reactions, the presence of two bulky substituents (the 4-chlorophenyl group and the carboxylic acid group) may introduce some steric hindrance, potentially disfavoring the S(_N)2 mechanism.

Logical Relationship of Reaction Pathways

Caption: Factors influencing the S(_N)1 vs. S(_N)2 reaction pathway.

Reactions with Specific Nucleophiles

Reaction with Amines

The reaction of this compound and its esters with amines is a well-documented process, primarily due to its application in the synthesis of clopidogrel. In this synthesis, the methyl ester of this compound reacts with a secondary amine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Experimental Workflow for Clopidogrel Synthesis

Caption: A simplified workflow for the synthesis of Clopidogrel.

Table 1: Quantitative Data for the Reaction with Amines

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-Bromo(2-chloro)phenyl acetic acid | Methanol | None | Reflux | 4 | - | [6] |

| Methyl α-bromo(2-chloro)phenylacetate | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Toluene | 100 | 30 | - | |

| o-chlorophenylacetic acid (bromination) | NaBr, H2SO4, H2O2 | CH2Cl2/H2O | 10-30 | 36 | 81 | [7] |

Experimental Protocol: Esterification of α-Bromo(2-chloro)phenyl Acetic Acid [6]

-

Dissolve 55 g of α-bromo(2-chloro)phenyl acetic acid in 200 ml of methanol.

-

Add 30 g of concentrated sulfuric acid.

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure.

-

Add 100 ml of isopropyl ether and 100 ml of water to the residue.

-

Neutralize the solution.

-

Separate the ethereal phase, dry, and concentrate to yield the methyl ester.

Reaction with Hydroxide (Hydrolysis)

The hydrolysis of this compound with a hydroxide nucleophile, such as NaOH or KOH, is expected to yield 2-hydroxy-2-(4-chlorophenyl)acetic acid (4-chloromandelic acid). The reaction mechanism can be either S(_N)1 or S(_N)2 depending on the conditions. In a strongly basic solution, the carboxylic acid will be deprotonated to the carboxylate, which may influence the reaction pathway.

Proposed Experimental Protocol for Kinetic Study of Hydrolysis [8]

-

Prepare a solution of this compound in a suitable solvent mixture (e.g., 80/20 propanone/water) to ensure solubility of both the substrate and the hydroxide source.

-

Add a known, small amount of NaOH and a pH indicator (e.g., phenolphthalein).

-

Monitor the time required for the indicator to change color, which signifies the consumption of the hydroxide ions.

-

By varying the initial concentrations of the substrate and the hydroxide, the order of the reaction with respect to each can be determined, thus elucidating the rate law and providing insight into the mechanism.

Reaction with Other Nucleophiles (Alkoxides and Thiolates)

Reactions with other strong nucleophiles such as alkoxides (e.g., sodium methoxide) and thiolates (e.g., sodium thiophenoxide) are expected to proceed readily to form the corresponding α-alkoxy and α-thioethers, respectively. These reactions, typically carried out in polar aprotic solvents, are likely to favor an S(_N)2 mechanism due to the high nucleophilicity of the reagents.

Detailed experimental protocols and quantitative yield data for these specific reactions with this compound are not extensively reported in the publicly available literature. However, the general reactivity of α-halo acids suggests that these transformations are feasible and would be valuable for the synthesis of a variety of derivatives.

Conclusion

This compound is a highly reactive substrate for nucleophilic substitution reactions. The reaction mechanism can be modulated between S(_N)1 and S(_N)2 pathways by careful selection of the nucleophile, solvent, and reaction conditions. The reaction with amines is well-established and industrially significant. While reactions with other nucleophiles such as hydroxide, alkoxides, and thiolates are mechanistically plausible, there is a need for further experimental investigation to determine optimal reaction conditions and to fully characterize the kinetics and mechanisms involved. The versatility of this compound as a synthetic intermediate warrants further exploration of its reactivity with a broader range of nucleophiles.

References

- 1. This compound | 3381-73-5 | Benchchem [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 7. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method - Eureka | Patsnap [eureka.patsnap.com]

- 8. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

The Structure-Activity Relationship of 2-Bromo-2-(4-chlorophenyl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-(4-chlorophenyl)acetic acid is a versatile synthetic intermediate that serves as a crucial building block in the development of various biologically active molecules. Its structure, featuring a reactive α-bromo group and a halogenated phenyl ring, allows for diverse chemical modifications, making it a compound of significant interest in medicinal chemistry and drug discovery.[1] The inherent reactivity of the α-bromo-α-aryl acetic acid moiety facilitates nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives, including esters and amides, with potential therapeutic applications.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on this core structure, with a focus on their potential as anticancer and antibacterial agents. While comprehensive SAR data on a single, homologous series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes data from closely related N-phenylacetamide and 2-amino-N-(p-chlorophenyl)acetamide series to elucidate key structural determinants of biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives of the 2-(4-chlorophenyl)acetic acid scaffold is profoundly influenced by the nature of the substituents on the phenyl ring and modifications at the carboxylic acid position, typically through amide or ester linkages. The following sections present quantitative and qualitative data from studies on structurally related acetamide derivatives, which serve as valuable proxies for understanding the SAR of this chemical class.

Anticancer Activity of Phenylacetamide Derivatives

Studies on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives have provided insights into the structural features that govern their cytotoxic effects against various cancer cell lines. Although the core is 2-(4-fluorophenyl)acetamide, the SAR principles can be extrapolated to the 2-(4-chlorophenyl)acetamide scaffold. The data reveals that electron-withdrawing groups on the N-phenyl ring are critical for anticancer activity.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]

| Compound ID | N-Phenyl Substituent | IC50 (µM) vs. PC3 (Prostate Carcinoma) | IC50 (µM) vs. MCF-7 (Breast Carcinoma) |

|---|---|---|---|

| 2b | m-nitro | 52 | - |

| 2c | p-nitro | 80 | 100 |

| Imatinib (Ref.) | - | 40 | 98 |

Key SAR Insights for Anticancer Activity:

-

Electron-Withdrawing Groups: The presence of a nitro group on the N-phenyl ring significantly enhances cytotoxic activity.[2]

-

Positional Isomerism: The position of the nitro group influences potency, with the meta-substituted derivative (2b) showing higher activity against the PC3 cell line compared to the para-substituted analog (2c).[2]

-

General Trend: While potent, the synthesized derivatives did not surpass the efficacy of the reference drug, imatinib.[2]

Antibacterial Activity of N-Phenylacetamide and 2-Amino-N-(p-chlorophenyl)acetamide Derivatives

The 2-bromo-N-(4-chlorophenyl)acetamide core is a key precursor for synthesizing derivatives with potential antibacterial properties. By substituting the bromine atom with various amines, a range of 2-amino-N-(p-chlorophenyl)acetamide derivatives can be generated. While a study by Al-Hourani et al. (2020) synthesized such a series and evaluated their antibacterial activity using the disc diffusion method, specific Minimum Inhibitory Concentration (MIC) values were not provided.[3] The results indicated moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[3]

Further insights can be gleaned from a study on N-phenylacetamide derivatives containing a 4-arylthiazole moiety. These compounds were evaluated for their activity against plant pathogenic bacteria, and the EC50 values were reported.

Table 2: In Vitro Antibacterial Activity of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide Derivatives against Xanthomonas oryzae pv. Oryzae (Xoo) [4][5]

| Compound ID | 4-Aryl Substituent on Thiazole | EC50 (µM) |

|---|---|---|

| A1 | 4-Fluorophenyl | 156.7 |

| A4 | 4-Chlorophenyl | - |

| A10 | 3-(Trifluoromethyl)phenyl | - |

| Bismerthiazol (Ref.) | - | 230.5 |

| Thiodiazole Copper (Ref.) | - | 545.2 |

Key SAR Insights for Antibacterial Activity:

-

Halogenated Phenyl Ring: Halogen substituents on the N-phenyl ring, such as in N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, are associated with high lipophilicity, which may facilitate passage through the bacterial cell membrane and contribute to their antibacterial effect.[6]

-

Heterocyclic Moieties: The introduction of a 4-arylthiazole moiety can lead to potent antibacterial activity, with the 4-fluorophenyl substituted derivative (A1) showing superior efficacy compared to commercial controls.[4][5]

-

Mechanism of Action: Compound A1 was found to cause cell membrane rupture in Xoo, suggesting a mechanism involving disruption of bacterial cell integrity.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections provide comprehensive protocols for the key assays used to evaluate the anticancer and antibacterial activities of the discussed derivatives.

Anticancer Activity Assays

1. MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

-

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10][11][12][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10][13]

-

Procedure:

-

Cell Treatment: Culture cells and treat them with the test compounds at the desired concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL3 channel.

-

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Antibacterial Activity Assay

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed after incubation.

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, typically adjusted to a 0.5 McFarland standard, and then dilute it to the final required concentration.

-

Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

-